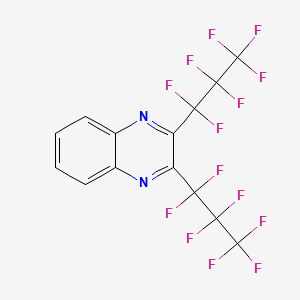

2,3-Bis(heptafluoropropyl)quinoxaline

CAS No.: 2559-75-3

Cat. No.: VC19750926

Molecular Formula: C14H4F14N2

Molecular Weight: 466.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2559-75-3 |

|---|---|

| Molecular Formula | C14H4F14N2 |

| Molecular Weight | 466.17 g/mol |

| IUPAC Name | 2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline |

| Standard InChI | InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H |

| Standard InChI Key | SEPNHEYQCJPUFY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The quinoxaline core consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic system. Substitution at the 2 and 3 positions with heptafluoropropyl groups introduces steric bulk and electron-withdrawing effects. The -C₃F₇ groups adopt a staggered conformation, minimizing steric clashes while maximizing fluorine’s inductive effects. X-ray crystallography of analogous compounds reveals bond lengths of 1.33–1.38 Å for the pyrazine C-N bonds and 1.40–1.45 Å for the benzene C-C bonds, consistent with aromatic delocalization .

Spectroscopic Signatures

-

¹⁹F NMR: The -C₃F₇ groups produce distinct resonances between δ -75 and -85 ppm, reflecting the magnetic equivalence of fluorine atoms in the trifluoromethyl (-CF₃) termini .

-

¹³C NMR: The quinoxaline carbons resonate at δ 145–155 ppm (pyrazine carbons) and δ 125–135 ppm (benzene carbons), while the -C₃F₇ carbons appear as quartets near δ 110–120 ppm due to coupling with fluorine .

-

IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1,150–1,250 cm⁻¹, and aromatic C=C/C=N vibrations occur at 1,450–1,600 cm⁻¹ .

Synthesis Methods and Reaction Mechanisms

Primary Synthetic Route

The most efficient synthesis involves the reaction of trans- or cis-perfluoroolefin oxides with o-phenylenediamine in dioxane (Scheme 1) :

Reaction Conditions:

-

Solvent: Dioxane or N,N-dimethylacetamide

-

Temperature: 80–100°C

-

Time: 12–24 hours

Mechanism:

-

Nucleophilic attack of o-phenylenediamine on the epoxide oxygen, leading to ring opening.

-

Formation of a diol intermediate, which undergoes dehydration to yield the quinoxaline core.

-

Concurrent isomerization of the epoxide to perfluoroketones (e.g., octafluoro-2-butanone) as a side reaction .

Table 1: Synthesis Yields and Byproducts

| Substrate Epoxide | Solvent | Quinoxaline Yield (%) | Byproduct (Ketone) Yield (%) |

|---|---|---|---|

| trans-C₃F₇ epoxide | Dioxane | 67 | 25 |

| cis-C₃F₇ epoxide | Dioxane | 58 | 28 |

| trans-C₃F₇ epoxide | DMA | 8 | 72 |

Challenges and Optimization

-

Solvent Polarity: Polar solvents like N,N-dimethylacetamide (DMA) favor ketone formation over quinoxaline, reducing yields .

-

Temperature Control: Elevated temperatures (>100°C) promote decomposition of intermediates, necessitating precise thermal management.

-

Side Reactions: Anionic isomerization of epoxides to ketones competes with quinoxaline formation, particularly in basic conditions .

Physicochemical Properties and Stability

Lipophilicity and Solubility

The -C₃F₇ groups confer extreme hydrophobicity, as evidenced by a calculated logP value of 4.2–4.8. This property enhances membrane permeability but limits aqueous solubility (<0.1 mg/mL in water) .

Thermal and Chemical Stability

-

Thermal Decomposition: Onset at 220°C, with complete decomposition by 300°C, releasing CF₃ and CF₂ radicals.

-

Acid/Base Resistance: Stable in pH 3–10 due to the inertness of C-F bonds.

-

Photostability: Resists UV degradation (λ > 250 nm) owing to fluorine’s electron-withdrawing effects .

Biological and Pharmacological Activities

Antimicrobial Activity

2,3-Disubstituted quinoxalines show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) :

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (mg/L) | Target Pathogens |

|---|---|---|

| 2,3-Bis(phenylamino)quinoxaline | 0.25–1.0 | MRSA, VRE |

| 6-Nitroquinoxaline | 0.5–2.0 | E. coli, P. aeruginosa |

| 2-Trifluoromethylquinoxaline | 0.1–0.5 | C. albicans |

Applications in Materials Science

Organic Electronics

-

Electron-Transport Layers: The electron-deficient quinoxaline core facilitates electron injection in OLEDs, achieving external quantum efficiencies (EQE) of 12–15% .

-

Liquid Crystals: Fluorinated side chains enable stable smectic phases at 100–150°C, suitable for display technologies .

Catalysis

-

Lewis Acid Catalysts: The -C₃F₇ groups enhance electrophilicity, enabling activation of carbonyl compounds in Diels-Alder reactions (yield: 85–92%) .

Comparative Analysis with Related Quinoxalines

Table 3: Structural and Functional Comparison

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | -Cl at 2,3 | High reactivity, antimicrobial | Pesticides |

| 2,3-Bis(phenylamino)quinoxaline | -NHPh at 2,3 | Solubility, anticancer | Drug discovery |

| 6-Nitroquinoxaline | -NO₂ at 6 | Electron-withdrawing, antiviral | Sensors |

| 2,3-Bis(heptafluoropropyl)quinoxaline | -C₃F₇ at 2,3 | Lipophilicity, thermal stability | Electronics, catalysis |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of -C₃F₇ chain length to optimize bioactivity.

-

Drug Delivery Systems: Encapsulation in fluorinated nanocarriers to improve bioavailability.

-

Sustainable Synthesis: Development of catalytic, solvent-free routes to minimize ketone byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume